7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJLARTHJVKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680440 | |
| Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202780-76-4 | |
| Record name | 7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of 7-amino-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one features a fused imidazole and pyridine ring system, characterized by the presence of a chlorine atom at the 7-position. This structural configuration contributes to its unique reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 171.57 g/mol.
Biological Applications
The biological applications of this compound are diverse, particularly in the fields of pharmacology and medicinal chemistry:
Antimicrobial Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular drug development. In vitro tests have identified several compounds with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L against this pathogen .
Cancer Therapeutics
The compound has been explored for its potential as an anti-cancer agent. It has been observed to induce cell cycle arrest in cancer cells at the G2/M phase, suggesting its role in inhibiting cell proliferation. The interaction with cyclin-dependent kinase 2 (CDK2) is particularly noteworthy as it affects cell cycle regulation.
Neurological Applications
This compound has been investigated for its effects on GABA_A receptors, indicating potential use in treating neurological disorders such as anxiety and epilepsy. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
Condensation Reactions
The compound can be synthesized through the condensation of pyridine-2,3-diamine with various carboxylic acids under oxidative conditions. This method allows for the introduction of the chlorine substituent effectively.
Reaction Conditions
Common synthetic routes include:
- The reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of dehydrating agents.
- Utilization of phase transfer catalysis to enhance reaction efficiency and yield.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are often mediated by the chlorine atom, which enhances binding affinity and specificity .
Comparison with Similar Compounds
Physical Properties :
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM, with recommended storage at room temperature (RT) or -20°C for short-term use .
- Stability : Sensitive to repeated freeze-thaw cycles; stock solutions should be stored in aliquots at -80°C for long-term stability .
For example, brominated analogs are prepared using methyl iodide under catalytic conditions .
Comparison with Similar Compounds
The structural and functional diversity of imidazo[4,5-b]pyridin-2(3H)-one derivatives allows for extensive pharmacological exploration. Below is a comparative analysis of key analogs:
Halogen-Substituted Derivatives
Key Observations :
- Chlorine at position 7 (vs. 6) may enhance PDE III inhibitory activity due to electronic effects on the pyridine ring .
Heterocyclic Ring-Modified Analogs
Key Observations :
- Replacing imidazole with thiazole (sulfur atom) improves PDE III inhibition potency, likely due to enhanced electron-withdrawing effects .
- Oxazole derivatives may exhibit reduced solubility compared to imidazole analogs .
Functionalized Derivatives
Key Observations :
- Acetylation at N1 increases molecular planarity, favoring crystal packing via hydrogen bonds .
- Piperidinyl groups improve blood-brain barrier penetration, making derivatives suitable for neurological targets .
Structural Analogues with Varied Pharmacophores
Key Observations :
- Triazolo-pyrimidine hybrids exhibit broader antimicrobial activity but lower PDE selectivity compared to imidazo-pyridinones .
- Phosphonate groups enhance metabolic stability, critical for in vivo applications .
Data Tables
Table 1. Physicochemical Comparison of Selected Derivatives
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (DMSO) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 169.57 | 1.2 | 10 mM | Not reported |
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 231.06 | 2.1 | 5 mM | 184 |
| 5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one | 265.30 | 1.8 | 2 mM | >250 |
Biological Activity
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C₆H₄ClN₃O
- Molecular Weight : 169.568 g/mol
- CAS Number : 1202780-76-4
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, particularly in MCF-7 cells, suggesting a potential role in breast cancer therapy.
- Autophagy Activation : In A549 cells, it induces autophagy, a process that can lead to cell death under certain conditions without triggering apoptosis.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest in various cancer types, which is crucial for preventing tumor growth.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at low concentrations (IC50 = 0.46 µM), emphasizing its potential as a targeted therapy for breast cancer .
- Research on A549 Cells : Another investigation revealed that the compound could induce autophagy without leading to apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the standard synthetic routes for 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one?
The compound is typically synthesized via cyclization reactions using pyridine-2,3-diamine derivatives. A common method involves reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Alternative routes include cyclization with ethyl orthoformate in concentrated HCl, though this method may face challenges in substituting the chloro group due to its stability under basic conditions .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Phase-transfer catalysis | Benzaldehyde, DMF, p-toluenesulfonic acid | Moderate | Requires optimized pH control |
| Cyclization with HCl | Ethyl orthoformate, concentrated HCl | Low | Chloro group stability |
Q. How is the structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the chloro substituent’s electronic effects on neighboring carbons .
- Mass Spectrometry : Molecular ion peaks at m/z 190.03 (C₆H₅ClN₃) confirm the molecular weight .
- X-ray Crystallography : Resolves fused imidazo-pyridine ring geometry and chloro substitution position .
Q. What biological activities are associated with this compound?
The chloro group enhances bioactivity by increasing lipophilicity and target binding. Studies report:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase via halogen-bond interactions .
- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa) through kinase inhibition .
- Neuropharmacological Effects : Modulation of GABA receptors, though structure-activity relationships (SAR) require further exploration .
Advanced Research Questions
Q. Why is the chloro substituent resistant to nucleophilic substitution under certain conditions?
The electron-withdrawing nature of the fused imidazo-pyridine ring stabilizes the chloro group, as demonstrated by failed azide substitution attempts in ethanol/water mixtures . Computational studies suggest that resonance effects delocalize electron density, reducing electrophilicity at the C7 position. Experimental validation using NaOMe in refluxing PrOH confirmed stability, while hydrazinolysis under acidic conditions achieved substitution .
Q. How can computational modeling optimize reaction pathways for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identifies energy barriers for chloro substitution, guiding solvent/catalyst selection .
- Machine Learning : Analyzes historical reaction data to propose optimal conditions (e.g., solvent polarity, temperature) for synthesizing analogs .
Table 2: Computational Parameters for Reactivity Prediction
| Parameter | Role in Prediction | Tools/Software |
|---|---|---|
| Gibbs Free Energy | Determines thermodynamic feasibility | Gaussian, ORCA |
| Electron Density Maps | Visualizes electrophilic sites | VMD, PyMol |
| Transition State Analysis | Identifies kinetic bottlenecks | COMSOL Multiphysics |
Q. How do structural analogs differ in pharmacological profiles?
Comparative SAR studies reveal:
- 2-Amino Derivatives : Reduced toxicity but lower kinase inhibition due to weaker halogen bonding .
- 4-Chloro Isomers : Altered regioselectivity in DNA intercalation, impacting anticancer efficacy .
- Methyl Substitutions : Increased lipophilicity enhances blood-brain barrier penetration but may reduce solubility .
Q. What strategies resolve contradictions in substitution reaction outcomes?
Conflicting results (e.g., failed azide vs. successful hydrazine substitution) are addressed by:
- Mechanistic Re-evaluation : Testing leaving group ability (e.g., chloride vs. carbamate) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may activate inert C-Cl bonds .
Q. What experimental designs validate the compound’s interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes (e.g., kinases) .
- Molecular Dynamics Simulations : Predicts binding modes with DNA gyrase using force-field parameters .
- CRISPR-Cas9 Knockout Models : Confirms target specificity by observing activity loss in gene-edited cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
